Rivanicline oxalate

nAChR pharmacology subtype selectivity receptor binding

Rivanicline oxalate (RJR-2403) is the premier α4β2-selective agonist (Ki=26 nM) for isolating central nAChR effects. Its >1,000-fold selectivity over α7 and negligible peripheral activation at ≤1 mM ensure cleaner cognitive and signaling data vs. nicotine or cytisine. Essential for PET tracer validation and CNS studies, this compound minimizes experimental confounds. Select a verified supplier to ensure high-purity material for reproducible results.

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
CAS No. 183288-99-5
Cat. No. B1679400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRivanicline oxalate
CAS183288-99-5
SynonymsRJR-2403 oxalate;  RJR 2403 oxalate;  RJR2403 oxalate;  Metanicotine;  Rivanicline oxalate;  TC-2403;  TC 2403;  TC2403; 
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O
InChIInChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+;
InChIKeyWTIZFOAIQXMQHC-DPZBITMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Baseline Overview of (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid (CAS 183288-99-5) as a Selective Neuronal Nicotinic Receptor Agonist


(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid, commonly known as RJR-2403 oxalate or Rivanicline oxalate, is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), specifically targeting the α4β2 subtype [1]. The compound exhibits high binding affinity (Ki = 26 ± 3 nM) to rat brain cortical nAChRs and demonstrates >1000-fold selectivity over the α7 subtype (Ki = 36,000 nM) [1][2]. Its CNS-selective profile is characterized by minimal activation of peripheral ganglionic, muscle-type, or muscarinic receptors at concentrations up to 1 mM [1].

Why Generic Substitution Fails: The Functional Consequences of Subtype Selectivity in RJR-2403 Oxalate


Substitution of RJR-2403 with other α4β2 agonists or non-selective nAChR ligands cannot be assumed to yield equivalent experimental outcomes. While many compounds exhibit high affinity for the α4β2 subtype, their functional efficacy, off-target activation profiles, and in vivo CNS versus peripheral selectivity differ markedly. For instance, RJR-2403 is a partial agonist at α4β2 receptors with an efficacy equivalent to acetylcholine but with negligible activation of α3β4, α7, or muscle-type receptors [1]. In contrast, cytisine, another α4β2-preferring agonist, also robustly activates α3β4 receptors, leading to distinct downstream signaling (e.g., ERK phosphorylation) not observed with RJR-2403 [2]. Similarly, the non-selective agonist nicotine produces pronounced peripheral cardiovascular and hypothermic effects, whereas RJR-2403 demonstrates a 10- to 30-fold reduction in such liabilities due to its CNS-restricted activation profile [3]. Therefore, experimental conclusions drawn from one compound cannot be directly extrapolated to another without accounting for these critical functional and selectivity differences.

Quantitative Differentiation of RJR-2403 Oxalate from Closest Analogs: A Comparative Evidence Guide


Superior α4β2 Selectivity Over α7 nAChRs Relative to Nicotine and Cytisine

RJR-2403 oxalate exhibits a >1000-fold selectivity for the α4β2 subtype over the α7 subtype, with Ki values of 26 nM and 36,000 nM respectively [1]. This selectivity ratio is substantially greater than that observed for nicotine, which has Ki values of approximately 1 nM and 1,000 nM for α4β2 and α7 respectively, yielding only a ~1000-fold difference, and cytisine, which has a much lower selectivity ratio [2].

nAChR pharmacology subtype selectivity receptor binding

Attenuated Dopamine Release Potency Compared to Nicotine

In functional assays, RJR-2403 is approximately 9.4-fold less potent than nicotine in inducing dopamine release from rat striatal synaptosomes (EC50 = 938 ± 172 nM vs. 100 ± 25 nM) [1]. However, its maximal efficacy (Emax = 82 ± 5%) is comparable to nicotine (Emax = 100 ± 13%), indicating that RJR-2403 acts as a partial agonist with reduced potency but similar intrinsic activity.

dopamine release functional activity synaptosomes

Reduced Peripheral Cardiovascular Effects Relative to Nicotine In Vivo

In vivo studies demonstrate that RJR-2403 is approximately 10-fold less potent than nicotine in increasing heart rate and 20-fold less potent in increasing blood pressure in rats [1]. Additionally, RJR-2403 is 15- to 30-fold less potent than nicotine in inducing hypothermia and other peripheral behavioral measures [1]. This translates to a significantly improved therapeutic window for CNS-targeted research applications.

cardiovascular pharmacology in vivo selectivity CNS selectivity

Lack of ERK/CREB Phosphorylation Induction Contrasts with Cytisine

In PC12h cells, RJR-2403 fails to induce phosphorylation of extracellular signal-regulated kinase (ERK) or cAMP response element-binding protein (CREB), whereas cytisine and nicotine dose-dependently activate both pathways [1]. This functional divergence is attributed to RJR-2403's minimal activation of α3β4 nAChRs, which are critical for ERK signaling in this cell line.

intracellular signaling ERK phosphorylation PC12h cells

Negligible Activation of Peripheral nAChR Subtypes Compared to Epibatidine and Nicotine

In the isolated perfused rat stomach, RJR-2403 (up to 100 µM) fails to evoke noradrenaline release, whereas nicotine (30 µM), cytisine (300 µM), and epibatidine (0.3 µM) are effective agonists [1]. The potency rank order for inducing release was epibatidine ≫ nicotine > cytisine >>> RJR-2403, consistent with the predominant role of α3β4 nAChRs in autonomic ganglia.

peripheral nAChR noradrenaline release autonomic nervous system

Optimal Research and Industrial Application Scenarios for RJR-2403 Oxalate


Dissecting α4β2 nAChR-Specific Contributions to Cognitive Enhancement

RJR-2403 oxalate is ideally suited for studies aiming to isolate α4β2-mediated cognitive effects from confounding peripheral or other nAChR subtype actions. In vivo, the compound significantly improves scopolamine-induced amnesia and enhances working and reference memory in rats with forebrain cholinergic lesions, while exhibiting 15- to 30-fold lower potency than nicotine in inducing peripheral side effects [1]. This profile enables researchers to establish causal links between α4β2 activation and cognitive outcomes with greater confidence and reduced experimental noise.

Investigating nAChR Subtype-Specific Intracellular Signaling Pathways

Due to its functional selectivity, RJR-2403 is a critical reagent for delineating nAChR subtype-specific signaling. As demonstrated in PC12h cells, RJR-2403 does not induce ERK or CREB phosphorylation, unlike cytisine or nicotine [2]. This allows researchers to attribute signaling events (e.g., ERK activation) specifically to α3β4 or other non-α4β2 receptors when RJR-2403 is used as a negative control or in comparative studies. Such applications are essential for constructing accurate models of cholinergic signaling in neuronal development and plasticity.

In Vivo CNS nAChR Pharmacology with Minimized Cardiovascular Confounds

Researchers studying central cholinergic modulation of cardiovascular function or requiring CNS-selective nAChR activation in vivo will find RJR-2403 invaluable. The compound's 10- to 20-fold reduced potency in altering heart rate and blood pressure compared to nicotine [1] minimizes peripheral autonomic confounds, enabling cleaner assessment of CNS-driven cardiovascular effects. This is particularly relevant in studies of baroreflex sensitivity, autonomic regulation, and neurogenic hypertension models.

Validation of α4β2 nAChR PET Tracers and Imaging Studies

RJR-2403 has been radiolabeled with carbon-11 ([11C]RJR-2403) for positron emission tomography (PET) studies of α4β2 nAChR distribution and occupancy [3]. Its high selectivity and favorable CNS pharmacokinetics make it a valuable tool for validating novel α4β2 PET tracers and for performing occupancy studies in preclinical models of neurodegenerative diseases where α4β2 expression is altered. This application supports the development of diagnostic and therapeutic monitoring strategies for conditions such as Alzheimer's disease and schizophrenia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rivanicline oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.